molecular formula C14H14N4S2 B2615043 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine CAS No. 477857-63-9

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2615043
CAS No.: 477857-63-9
M. Wt: 302.41
InChI Key: NJNHQYSBEJDYBU-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a thiophen-2-yl group at position 5 and a 4-methylbenzylsulfanyl moiety at position 2. This compound is synthesized via condensation of oxadiazole precursors with primary amines, followed by S-alkylation reactions (e.g., using 4-methylbenzyl bromide) in the presence of a base such as K₂CO₃ . Structural elucidation is achieved through spectroscopic methods (¹H NMR, IR, LC-MS) and X-ray crystallography, confirming the planar triazole core and the spatial orientation of substituents . The compound exhibits notable antimicrobial activity against bacterial and fungal strains, attributed to its ability to disrupt microbial cell membranes or enzymatic pathways .

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-10-4-6-11(7-5-10)9-20-14-17-16-13(18(14)15)12-3-2-8-19-12/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHQYSBEJDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with 4-benzyl- and 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit substantial antimicrobial properties. In studies involving derivatives similar to 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine:

  • Mechanism of Action : The compound's mechanism often involves disrupting fungal cell wall synthesis or inhibiting specific enzymes critical for microbial survival.
  • Efficacy Against Pathogens : Preliminary studies have shown that this compound demonstrates potent activity against various bacteria and fungi, including multidrug-resistant strains .

Antifungal Activity

The antifungal potential of triazole derivatives has been widely studied:

  • In Vitro Studies : Laboratory tests have confirmed that the compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.
  • Clinical Relevance : These findings suggest potential applications in treating fungal infections that are resistant to conventional therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine against multidrug-resistant pathogens. The results indicated that this compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics .

Case Study 2: Cytotoxic Effects

In another investigation focusing on cytotoxicity against cancer cell lines, the compound demonstrated a notable reduction in cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine are influenced by its substituents. Below is a comparative analysis with structurally related triazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Biological Activity Key References
Target Compound 3: 4-Methylbenzylsulfanyl
5: Thiophen-2-yl
338.44 Antimicrobial (bacteria, fungi)
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine 3: Benzylsulfanyl
5: Indol-2-yl
363.45 Anticancer, enzyme inhibition
3-([(4-Fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3: 4-Fluorobenzylsulfanyl
5: Pyridin-4-yl
343.39 Tyrosinase inhibition (AbTYR)
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine 3: 4-Chlorophenyl
5: Isopropylsulfanyl
298.78 Antimicrobial, antifungal
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 3: 2,6-Dichlorobenzylsulfanyl
5: Trifluoromethyl
343.15 Antifungal, enzyme inhibition
5-(2-Hydroxyphenyl)-3-(substituted sulfanyl)-4H-1,2,4-triazol-4-amine derivatives 3: Varied sulfanyl groups
5: 2-Hydroxyphenyl
300–400 (approx.) Strong antifungal (e.g., Candida albicans)

Key Findings:

Substituent Effects on Bioactivity :

  • Aryl Groups at Position 5 : The thiophen-2-yl group in the target compound enhances lipophilicity, improving membrane penetration for antimicrobial action . Replacement with pyridin-4-yl (e.g., compound in ) introduces hydrogen-bonding capability, optimizing enzyme inhibition (e.g., tyrosinase).
  • Sulfanyl Substituents at Position 3 : Electron-withdrawing groups (e.g., 4-fluorobenzyl in , 2,6-dichlorobenzyl in ) increase electrophilicity, enhancing interactions with catalytic enzyme sites. Conversely, bulky groups like isopropylsulfanyl may reduce activity due to steric hindrance.

Antimicrobial Activity: The target compound shows broad-spectrum antimicrobial activity, comparable to 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine . However, hydroxylphenyl derivatives (e.g., ) exhibit superior antifungal effects (>90% inhibition at 0.01% concentration), attributed to phenolic moiety interactions with microbial proteins.

Enzyme Inhibition :

  • Fluorinated and chlorinated analogs (e.g., ) demonstrate potent tyrosinase inhibition, with IC₅₀ values in the micromolar range. The trifluoromethyl group in enhances binding affinity via hydrophobic interactions.

Synthetic Flexibility :

  • The target compound’s synthesis route (oxadiazole-amine condensation) is scalable and adaptable for introducing diverse sulfanyl groups. In contrast, S-benzylation methods (e.g., ) require precise stoichiometric control to avoid byproducts.

Biological Activity

The compound 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine, also known by its CAS number 477857-63-9, belongs to the class of 1,2,4-triazoles which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4S2C_{14}H_{14}N_{4}S_{2} with a molecular weight of approximately 302.41 g/mol. The structure includes a thiophenyl group and a methylsulfanyl group attached to the triazole ring, which are critical for its biological interactions.

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have indicated that various 1,2,4-triazole derivatives exhibit significant antibacterial properties. The presence of the triazole ring enhances interaction with bacterial enzymes, potentially inhibiting cell wall synthesis and leading to bacterial cell death .
    • A case study demonstrated that similar compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable efficacy .
  • Antifungal Properties :
    • The antifungal activity of triazoles is well-documented. Research indicates that compounds containing the triazole moiety can inhibit ergosterol synthesis in fungi, which is essential for maintaining cell membrane integrity .
    • In vitro tests have shown promising results against various fungal strains such as Aspergillus and Candida species, indicating that this compound may also possess antifungal properties .

Anticancer Activity

  • Mechanism of Action :
    • Triazole derivatives have been studied for their anticancer potential due to their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
    • Specific studies on similar compounds have shown that they can disrupt microtubule formation during mitosis, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
  • Case Studies :
    • A notable study involving triazole derivatives reported significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following factors are essential:

  • Substituent Effects :
    • The presence of electron-donating groups (like methyl) on the phenyl ring can enhance biological activity by stabilizing reactive intermediates during metabolic processes.
    • Variations in the thiophenyl group can also influence solubility and permeability across biological membranes, impacting overall efficacy .

Comparative Analysis

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amineModerateHighHigh
Other TriazolesHighModerate to HighVariable

Q & A

What are the optimal synthetic routes for this triazole derivative, and how do reaction conditions influence yield and purity?

Methodological Answer:
Microwave-assisted synthesis is a highly efficient method for preparing this compound. For example, microwave irradiation at controlled power levels (e.g., 300–600 W) reduces reaction times from hours to minutes while achieving yields >85% . S-Alkylation of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with 4-methylbenzyl bromide in alkaline methanol at room temperature is another viable route, yielding >89% pure product after recrystallization . Key parameters include:

  • Solvent choice : Methanol or ethanol for solubility and stability.
  • Base selection : NaOH or KOH to deprotonate the thiol group.
  • Temperature control : Microwave irradiation prevents thermal decomposition.

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